molecular formula C19H16ClNO5S2 B11393076 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11393076
M. Wt: 437.9 g/mol
InChI Key: OWYQISBWZSPMNH-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and incorporates both sulfur and chlorine atoms, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, introduction of the chlorine atom, and attachment of the thiophen-2-ylmethyl and dioxidotetrahydrothiophen-3-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dioxidotetrahydrothiophen-3-yl group can be further oxidized.

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving chromene derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, while the sulfur and chlorine atoms can influence its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the thiophen-2-ylmethyl and dioxidotetrahydrothiophen-3-yl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom.

    4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide: Lacks the chlorine and dioxidotetrahydrothiophen-3-yl groups.

Uniqueness

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is unique due to the combination of its functional groups, which can result in distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H16ClNO5S2

Molecular Weight

437.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO5S2/c20-12-3-4-17-15(8-12)16(22)9-18(26-17)19(23)21(10-14-2-1-6-27-14)13-5-7-28(24,25)11-13/h1-4,6,8-9,13H,5,7,10-11H2

InChI Key

OWYQISBWZSPMNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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